molecular formula C17H13N3O4 B5507587 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide

Cat. No. B5507587
M. Wt: 323.30 g/mol
InChI Key: KJUFUYLYJBCVNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide-like compounds often involves multi-step chemical processes. A study by Standridge and Swigor (1991) on a related compound outlines a 7-step synthesis sequence that includes selective methylation, chlorination, and hydrolysis processes, culminating in the formation of a target compound with high radiochemical purity (Standridge & Swigor, 1991). This detailed synthesis pathway highlights the complexity and precision required in creating such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide is often characterized by advanced spectroscopic techniques. For instance, Gabriele et al. (2006) synthesized derivatives through a tandem oxidative aminocarbonylation process, showcasing the intricate molecular structures achievable (Gabriele et al., 2006). These studies provide insights into the complex molecular architecture and the potential for diverse functionalization.

Chemical Reactions and Properties

The chemical reactivity and properties of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide-like molecules are influenced by their unique structural features. Research by Qiao et al. (2021) on similar isoindolinones through Rh(III)-catalyzed annulation reactions highlights the potential for redox-neutral, chemo-, and regioselective synthesis methods, broadening the scope of chemical transformations and applications (Qiao et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various domains. Studies like that of Demir et al. (2015), which combines experimental and theoretical analysis to understand the molecular geometry, electronic properties, and antioxidant activities, are essential for exploring the practical applications of these molecules (Demir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential for further functionalization, define the utility of these compounds in chemical synthesis and other applications. The work by Cassidy et al. (1992) on related benzopyran compounds underscores the significance of understanding these properties for developing pharmacological agents (Cassidy et al., 1992).

Scientific Research Applications

Structural Studies and Derivative Synthesis

Research into similar compounds, like 4-aminoantipyrine derivatives, has shown significant antibacterial activity against various bacteria strains. The study by Cunha et al. (2005) discusses the reaction of 4-aminoantipyrine with different reagents to afford new antipyrine derivatives with modest antibacterial activity, showcasing the potential of such compounds in developing antibacterial agents [S. Cunha et al., 2005].

Luminescent Properties and Stimuli-responsive Behavior

Srivastava et al. (2017) explored pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. This research highlights the potential use of such compounds in materials science, particularly in the development of new luminescent materials and sensors [A. Srivastava et al., 2017].

Histone Deacetylase Inhibition for Cancer Therapy

The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an isotype-selective histone deacetylase (HDAC) inhibitor were detailed by Zhou et al. (2008). This compound demonstrates significant antitumor activity and has entered clinical trials, indicating its potential as an anticancer drug [Nancy Z. Zhou et al., 2008].

Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide showcasing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research underscores the potential of such derivatives in the development of new anti-tubercular therapies [U. Nimbalkar et al., 2018].

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, it’s important to handle it with care, using appropriate personal protective equipment, and to follow all relevant safety guidelines .

properties

IUPAC Name

4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c18-15(22)10-5-7-11(8-6-10)19-14(21)9-20-16(23)12-3-1-2-4-13(12)17(20)24/h1-8H,9H2,(H2,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUFUYLYJBCVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzamide

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